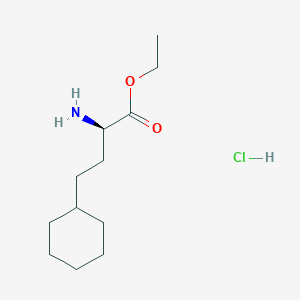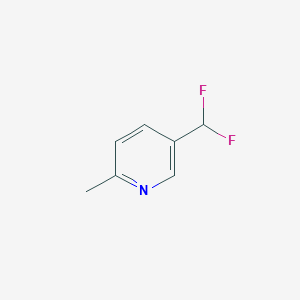
5-(Difluoromethyl)-2-methylpyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis
The molecular structure of difluoromethylated compounds is a field of ongoing research. Theoretical studies have been conducted to understand the molecular structure of related compounds .Chemical Reactions Analysis
Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
5-(Difluoromethyl)-2-methylpyridine is utilized as a precursor in the synthesis of various heterocyclic compounds. The imidazopyridine moiety, derived from such compounds, is recognized for its wide range of applications in medicinal chemistry and material science due to its structural character. Synthesis strategies include condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions, highlighting the compound's versatility and importance in chemical synthesis (Bagdi et al., 2015).
Photochemical Studies
In photochemical studies, this compound derivatives exhibit amino-imino tautomerism, a process where UV irradiation induces a tautomeric shift, and longer-wavelength light reverses it. This reversible process and the resultant tautomers have been studied using matrix-isolation infrared spectroscopy and DFT calculations, indicating potential applications in photochemistry and material science (Akai et al., 2006).
Electroluminescent Properties
Certain derivatives of this compound are used in the synthesis of mono-cyclometalated Pt(II) complexes, showcasing properties such as electroluminescence. These compounds are synthesized through palladium-catalyzed cross-coupling reactions, followed by cyclometalation, and are of interest in the field of material science for their potential use in lighting and display technologies (Ionkin et al., 2005).
Catalysis and Chemical Synthesis
The compound's derivatives are also crucial in catalysis. For instance, they are used in the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, displaying potential as chiral dopants for liquid crystals and exhibiting significant biological activities. Such derivatives are also synthesized through various methodologies, including Negishi cross-coupling, indicating their broad applicability in chemical synthesis and catalysis (Ahmad et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds such as 5-fluorouracil (5-fu) are known to target thymidylate synthase (ts), an enzyme crucial for dna synthesis .
Mode of Action
The main mechanism of 5-FU involves the binding of its deoxyribonucleotide (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS, forming a covalently bound ternary complex . This complex inhibits TS, disrupting DNA synthesis and repair, leading to lethal DNA damage .
Biochemical Pathways
Similar compounds like 5-fu are known to disrupt the synthesis of thymidine monophosphate (dtmp), a nucleotide required for dna replication and repair . This disruption leads to an imbalance in the deoxynucleotide pool, particularly affecting the dATP/dTTP ratio, which severely disrupts DNA synthesis and repair .
Result of Action
Similar compounds like 5-fu are known to cause cell death by disrupting dna synthesis and repair .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-(Difluoromethyl)-2-methylpyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in difluoromethylation processes, which involve the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . These interactions are crucial for the synthesis of molecules with pharmaceutical relevance. The compound’s strong lipophilicity and its ability to act as an isostere of hydroxyl and thiol groups further enhance its biochemical significance .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and alter cell proliferation in certain cell types . Additionally, this compound can modulate oxidative stress responses, leading to changes in reactive oxygen species (ROS) production and mitochondrial function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in difluoromethylation processes can result in the formation of stable X–CF₂H bonds . These interactions can lead to changes in gene expression and subsequent alterations in cellular function. The precise site-selective installation of CF₂H onto large biomolecules, such as proteins, highlights the compound’s potential for targeted biochemical applications .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, allowing for consistent biochemical interactions over time . Prolonged exposure to this compound can lead to gradual degradation, which may affect its efficacy in long-term experiments . In vitro and in vivo studies have also indicated that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm . These findings highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s participation in difluoromethylation processes is particularly noteworthy, as it facilitates the formation of X–CF₂H bonds in metabolic reactions . These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . The compound’s ability to modulate key metabolic pathways underscores its potential for therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in various cellular compartments . Additionally, interactions with binding proteins can influence its localization and accumulation within specific tissues . These transport and distribution characteristics are crucial for understanding the compound’s overall biochemical effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical applications .
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-5-2-3-6(4-10-5)7(8)9/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNFAAMQMYMPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401292921 | |
| Record name | 5-(Difluoromethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-25-2 | |
| Record name | 5-(Difluoromethyl)-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Difluoromethyl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401292921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



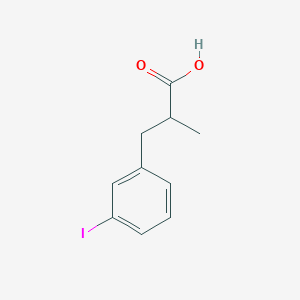



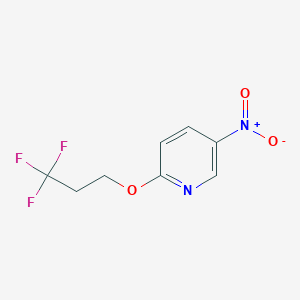
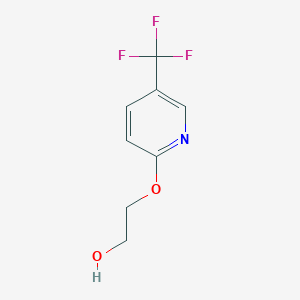
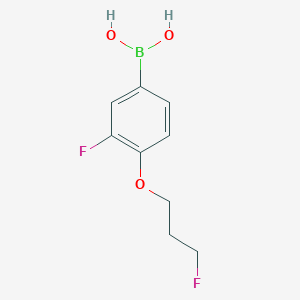
![6-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1400646.png)
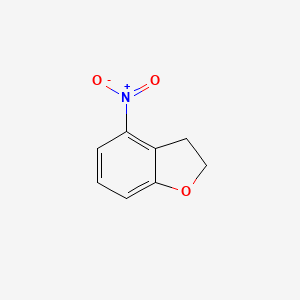

![tert-Butyl 2'-(tert-butyl)-7'-oxo-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate](/img/structure/B1400652.png)
